molecular formula C24H27N3O3S B5966028 4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone

4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone

Cat. No. B5966028
M. Wt: 437.6 g/mol
InChI Key: NDGOPMFPBRSCHN-UHFFFAOYSA-N
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Description

4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone, also known as PMSF, is a widely used serine protease inhibitor in biochemical and biological research. It is a small molecule that has a molecular weight of 383.5 g/mol and a chemical formula of C19H21N3O4S. PMSF is a white to off-white crystalline powder that is soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO).

Mechanism of Action

4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone inhibits serine proteases by forming a covalent bond with the active site serine residue of the enzyme. This covalent bond prevents the protease from cleaving its substrate and thus inhibits its activity. 4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone is a reversible inhibitor and its inhibition can be reversed by the addition of reducing agents such as dithiothreitol (DTT).
Biochemical and Physiological Effects:
4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone has been shown to inhibit a wide range of serine proteases including trypsin, chymotrypsin, thrombin, and plasmin. It has also been shown to inhibit the activity of some non-serine proteases such as papain and cathepsin B. In addition to its protease inhibitory activity, 4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone as a protease inhibitor is its broad specificity. It can inhibit a wide range of serine proteases and some non-serine proteases. Another advantage is its reversible inhibition, which allows for the recovery of enzyme activity after inhibition. However, 4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone is not a specific inhibitor and can also inhibit other enzymes that contain a serine residue in their active site. In addition, 4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone can be inactivated by hydrolysis in aqueous solutions and is not stable at high pH.

Future Directions

There are several future directions for the use of 4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone in research. One direction is the development of more specific protease inhibitors that can target individual proteases with high selectivity. Another direction is the use of 4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone in combination with other inhibitors to achieve synergistic effects. Finally, the development of new methods for the delivery of 4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone to specific tissues and cells could lead to new therapeutic applications.

Synthesis Methods

The synthesis of 4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone involves the reaction of 4-nitrobenzyl chloride with piperidine to form 4-nitrobenzylpiperidine. This intermediate is then reacted with sodium sulfite to form 4-nitrobenzylsulfonate. The final step involves the reaction of 4-nitrobenzylsulfonate with 6-methyl-3(2H)-pyridazinone in the presence of sodium hydroxide to form 4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone.

Scientific Research Applications

4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone is widely used in biochemical and biological research as a serine protease inhibitor. It has been used to study the role of serine proteases in various biological processes such as blood coagulation, fibrinolysis, and apoptosis. 4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone has also been used to inhibit proteases in cell lysates, tissue extracts, and purified enzyme preparations.

properties

IUPAC Name

5-[[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]methyl]-3-methyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-18-15-22(24(28)26-25-18)17-20-7-9-23(10-8-20)31(29,30)27-13-11-21(12-14-27)16-19-5-3-2-4-6-19/h2-10,15,21H,11-14,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGOPMFPBRSCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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